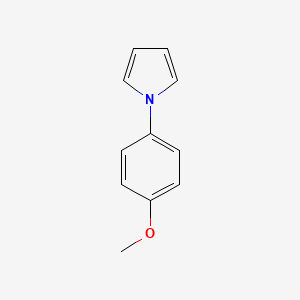

1-(4-Methoxyphenyl)-1H-pyrrole

説明

Overview of Pyrrole (B145914) Derivatives in Scientific Contexts

Pyrrole is a five-membered aromatic heterocycle containing a single nitrogen atom. atamanchemicals.com Its structure is fundamental to a vast array of biologically crucial molecules, including heme, chlorophyll, and vitamin B12. wikipedia.org The versatility of the pyrrole ring allows for extensive functionalization, leading to a large family of derivatives with a wide spectrum of properties and applications. atamanchemicals.comnumberanalytics.com

The history of pyrrole chemistry began in 1834 when it was first detected by F. F. Runge as a component of coal tar. atamanchemicals.comwikipedia.org It was later isolated in 1857 from the pyrolysate of bone. wikipedia.orgscribd.com The name "pyrrole" originates from the Greek word pyrrhos, meaning "reddish" or "fiery," which describes the red color it produces on a pine splinter moistened with hydrochloric acid. atamanchemicals.comwikipedia.orgnumberanalytics.com The development of synthetic methods was crucial for the advancement of pyrrole chemistry. Foundational reactions such as the Paal-Knorr synthesis, the Knorr pyrrole synthesis, and the Hantzsch pyrrole synthesis enabled chemists to construct the pyrrole ring with various substituents, paving the way for the systematic study of its derivatives. wikipedia.org

N-substituted pyrroles, where the hydrogen on the nitrogen atom is replaced by another group, are a particularly important subclass of pyrrole derivatives. This substitution is a key strategy for tuning the electronic, physical, and biological properties of the molecule. uq.edu.au In medicinal chemistry, the N-substituted pyrrole scaffold is a valuable building block for drug design, with numerous derivatives showing a broad range of biological activities. mdpi.com For instance, N-substituted pyrroles are components of blockbuster drugs like Atorvastatin, a cholesterol-lowering medication, and have been identified as potential HIV-1 fusion inhibitors. numberanalytics.comnih.gov They are also integral to materials science, where they serve as monomers for conductive polymers like polypyrrole, used in sensors and antistatic coatings. atamanchemicals.com The ongoing development of efficient and environmentally friendly methods for synthesizing N-substituted pyrroles remains a major focus in modern organic chemistry. mdpi.comresearchgate.net

Rationale for Studying 1-(4-Methoxyphenyl)-1H-pyrrole

The specific structure of this compound, featuring a methoxy-functionalized phenyl group attached to the pyrrole nitrogen, provides a compelling basis for its study. The interplay between the two aromatic systems, modulated by the methoxy (B1213986) group, makes it a valuable compound for both fundamental research and practical applications.

The methoxy group (-OCH₃) at the para position of the phenyl ring is a well-known electron-donating group. This characteristic is central to the chemical behavior of this compound. The electron-donating nature of the methoxy group increases the electron density of the attached phenyl ring, which in turn influences the electronic environment of the pyrrole ring through the C-N bond. This electronic enrichment can enhance the nucleophilicity of the pyrrole ring, affecting its reactivity in reactions such as electrophilic aromatic substitution. researchgate.net Theoretical studies on related systems have shown that electron-donating groups can significantly modulate the electronic properties and reactivity of the heterocyclic core. rsc.orgcdnsciencepub.com Research on analogous compounds has demonstrated that the presence of an electron-donating group on the N-phenyl substituent can be crucial for their observed biological or chemical effects. nih.gov

This compound serves as a versatile intermediate and building block in the synthesis of more complex molecules. cymitquimica.com Its derivatives are employed in a variety of synthetic transformations. For example, the related dione (B5365651), this compound-2,5-dione, is used as a substrate in cross-coupling reactions and subsequent "click chemistry" to generate novel 1,2,3-triazole compounds. researchgate.netarabjchem.org Furthermore, carbaldehyde derivatives of the parent compound are utilized in multicomponent reactions to construct elaborate fused heterocyclic systems, such as pyrrole-oxadiazoles. rsc.org The compound itself can be synthesized through various modern catalytic methods, highlighting its importance as a target for synthetic chemists. thieme-connect.denih.gov Its utility is also demonstrated in its use for preparing biologically active agents and functional materials. researchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol nih.gov |

| XLogP3 | 3.1 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 2 nih.gov |

| Spectroscopy | Data |

|---|---|

| Appearance | Black amorphous solid |

| Melting Point | 89 °C |

| IR (cm⁻¹) | 2954, 1301, 1191, 850, 748 |

| ¹H-NMR δ (ppm) | 3.87 (s, 3H, OCH₃), 6.33 (m, 2H, pyrrole), 6.67 (d, 2H, J = 3.30), 6.96–7.73(m, 4H, Ar-H) |

| ¹³C-NMR δ (ppm) | 55.66 (OCH₃), 109.93 (2C), 114.71 (2C), 120.15 (2C), 126.07 (2C), 132.56, 158.21 |

An essential feature of this compound is the electronic conjugation between the phenyl and pyrrole rings. The direct linkage of the two π-systems allows for delocalization of electrons across the entire molecular framework. This conjugation is responsible for many of the compound's interesting electronic and optical properties. cymitquimica.com The extent of this interaction influences the molecule's absorption and emission of light, making such compounds candidates for use as dyes or components in organic electronic devices. cymitquimica.com The rotational barrier around the C-N bond, which connects the two rings, is also a consequence of this conjugation and has been a subject of study in the context of creating axially chiral N-arylpyrroles, a class of molecules with applications in asymmetric catalysis. researchgate.net

Scope and Objectives of Research on the Compound

The scientific investigation of this compound is driven by several well-defined objectives across different fields of chemistry. The scope of this research is highly focused on its fundamental properties and its application as a precursor molecule.

Synthesis and Methodological Development: A primary objective in the study of this compound is the development of efficient and novel synthetic pathways. arkat-usa.orgresearchgate.net Researchers have successfully prepared this compound using methods like the modified Clauson-Kaas procedure, which involves the condensation of an aniline (B41778) derivative with 2,5-dimethoxytetrahydrofuran (B146720). arkat-usa.org Other modern approaches include metal-free, visible-light-mediated photocatalytic methods for C-N bond formation, which are pursued for their environmentally friendly reaction conditions. researchgate.net The goal is to establish versatile and high-yield synthetic routes that make N-arylpyrroles readily accessible for further studies. arkat-usa.org

Materials Science and Polymer Chemistry: A significant area of research is the exploration of this compound as a monomer for the synthesis of conducting polymers. arkat-usa.orgontosight.ai The design of novel, electron-rich heterocyclic monomers is an intense area of interest for creating functional polymer films. arkat-usa.org The key objective is to study the electrochemical properties of the monomer, such as its oxidation potential, and to characterize the resulting polymer, poly(this compound). arkat-usa.orgresearchgate.net This research aims to develop new materials with tailored electronic properties suitable for applications in organic electronics. arkat-usa.orgontosight.ai

Physicochemical and Spectroscopic Characterization: A fundamental research objective is the thorough characterization of the compound's structural and electronic properties. This involves the use of various analytical techniques to confirm its structure and understand its behavior. arkat-usa.org Detailed spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are systematically collected. sapub.orgarkat-usa.org Furthermore, UV-visible absorption spectra are investigated to evaluate the electronic effects of the substituent on the pyrrole ring. arkat-usa.org

Table 2: Spectroscopic Data for this compound

| Technique | Observed Signals (in CDCl₃) | Source |

|---|---|---|

| ¹H-NMR (300 MHz) | δ = 3.81 (s, 3H), 6.22 (t, 2H), 6.88-6.91 (m, 4H), 7.25-7.27 (m, 2H) | sapub.org |

| ¹³C-NMR (75 MHz) | δ = 55.4, 109.8, 114.5, 119.5, 122.1, 134.4, 157.5 | sapub.org |

Medicinal Chemistry Applications: In the context of medicinal chemistry, N-substituted pyrrole derivatives are recognized as important sources of biologically active compounds. researchgate.netmdpi.com While research may not focus on the biological activity of this compound itself, a primary objective is to use it as a scaffold or precursor. researchgate.net The goal is to synthesize more complex derivatives and investigate their potential as therapeutic agents, including those with antimicrobial or neuroprotective properties. mdpi.comnih.gov This highlights the compound's role as a starting point for drug discovery programs.

Structure

3D Structure

特性

IUPAC Name |

1-(4-methoxyphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFMHHMFUMBCGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297602 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5145-71-1 | |

| Record name | 5145-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5145-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 1 4 Methoxyphenyl 1h Pyrrole

Primary Synthetic Routes

The formation of the C-N bond between the pyrrole (B145914) ring and the para-methoxyphenyl group is the central challenge in synthesizing 1-(4-Methoxyphenyl)-1H-pyrrole. Several primary routes have been established to achieve this transformation effectively.

A prominent and widely utilized method for the synthesis of N-substituted pyrroles is the Clauson-Kaas reaction. beilstein-journals.orgnih.gov This reaction has undergone numerous modifications to improve yields and expand its substrate scope, making it a versatile tool for preparing compounds like this compound. The fundamental approach involves the acid-catalyzed reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran. nih.gov

The synthesis of this compound via the modified Clauson-Kaas method is achieved through the condensation of para-methoxyaniline with 2,5-dimethoxytetrahydrofuran (B146720). beilstein-journals.orgarkat-usa.org This reaction is typically catalyzed by an acid, which facilitates the opening of the tetrahydrofuran (B95107) ring, followed by condensation with the amine and subsequent cyclization and aromatization to form the pyrrole ring. beilstein-journals.orgresearchgate.net Various acidic catalysts have been employed, ranging from traditional Brønsted acids like acetic acid to Lewis acids and solid acid catalysts. beilstein-journals.orgnih.gov The choice of catalyst and solvent can significantly influence the reaction's efficiency. For instance, the use of glacial acetic acid as both a solvent and a catalyst is a common practice. arkat-usa.org

The optimization of reaction conditions is crucial for maximizing the yield of this compound. Factors such as the choice of catalyst, solvent, temperature, and reaction time are all interconnected. Studies have shown that anilines with electron-donating groups, such as the methoxy (B1213986) group in para-methoxyaniline, tend to react faster and produce excellent yields of the corresponding N-arylpyrroles. nih.gov

Microwave irradiation has emerged as a powerful tool for accelerating the Clauson-Kaas reaction. arkat-usa.org For example, the synthesis of this compound has been successfully carried out under microwave irradiation at 170°C for 10 minutes in glacial acetic acid, affording a 77% yield. arkat-usa.org The use of water as a solvent under microwave conditions has also been explored as a greener alternative, providing a 65% yield of the desired product. arkat-usa.org

The following table summarizes the optimized conditions and yields for the synthesis of this compound using the modified Clauson-Kaas method under microwave irradiation.

| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Glacial Acetic Acid | 170 | 10 | 77 | arkat-usa.org |

| Deionized Water | 170 | 10 | 65 | arkat-usa.org |

In recent years, metal-free photocatalysis has gained attention as a sustainable method for constructing C-N bonds. researchgate.netrsc.org These approaches utilize organic dyes or semiconductor materials as photocatalysts to facilitate the coupling of aryl halides with amines under visible light irradiation. researchgate.net This methodology presents a green alternative to traditional metal-catalyzed cross-coupling reactions. While specific examples detailing the synthesis of this compound using this method are emerging, the general principles are applicable. The reaction would likely involve the photocatalytic activation of an aryl halide (e.g., 4-iodoanisole) and its subsequent coupling with pyrrole. These reactions are often performed under mild, ambient conditions, avoiding the need for high temperatures and expensive metal catalysts. researchgate.net

A highly efficient and environmentally benign method for the synthesis of N-substituted pyrroles, including this compound, involves a microwave-induced, iodine-catalyzed reaction under solventless conditions. nih.govmdpi.comnih.gov This approach entails reacting an amine with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of molecular iodine under microwave irradiation. nih.gov The reaction proceeds rapidly and in high yields. For the synthesis of this compound, this method has been reported to give a 92% yield. nih.gov

The following table details the reaction conditions for the microwave-induced, iodine-catalyzed synthesis of this compound.

| Catalyst | Conditions | Time (min) | Yield (%) | Reference |

| Iodine (~5 mol%) | Microwave, Solvent-free | 3 | 92 | nih.gov |

Modified Clauson-Kaas Method for N-Phenylpyrroles

Mechanistic Investigations of Formation Pathways

The formation of this compound via the Clauson-Kaas reaction is believed to proceed through a well-established mechanism. beilstein-journals.orgresearchgate.net The reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate a succindialdehyde intermediate. beilstein-journals.orgresearchgate.net This is followed by the nucleophilic attack of the primary amine, para-methoxyaniline, on one of the carbonyl groups of the dialdehyde (B1249045), forming a hemiaminal. Subsequent intramolecular cyclization through the attack of the nitrogen on the second carbonyl group leads to a cyclic intermediate. The final step involves dehydration and aromatization to yield the stable this compound. beilstein-journals.orgresearchgate.net

In the case of the iodine-catalyzed microwave-induced synthesis, a plausible mechanism involves the initial deprotection of the methoxy groups in 2,5-dimethoxytetrahydrofuran under the influence of iodine and microwave irradiation to form the reactive dialdehyde intermediate. nih.gov This intermediate then reacts with the amine in a manner similar to the classical Paal-Knorr synthesis, involving nucleophilic addition, cyclization, and dehydration to afford the final pyrrole product. nih.gov

Role of Intermediates in Pyrrole Ring Formation

The formation of the pyrrole ring in common synthetic routes, such as the Clauson-Kaas reaction, hinges on the in situ generation of a key intermediate: a 1,4-dicarbonyl compound. beilstein-journals.org The reaction typically starts with 2,5-dimethoxytetrahydrofuran, which, under acidic conditions, undergoes hydrolysis to form succinaldehyde. beilstein-journals.orgnih.gov

A plausible mechanism involves the acid-catalyzed deprotection of the methoxy groups from 2,5-dimethoxytetrahydrofuran. This generates a reactive dialdehyde intermediate. nih.gov This dialdehyde then reacts with a primary amine, in this case, 4-methoxyaniline (p-anisidine). The subsequent steps involve a series of nucleophilic additions of the amine to the carbonyl groups, followed by dehydration and aromatization to yield the stable N-substituted pyrrole ring. nih.gov

Influence of Catalysts and Reagents on Reaction Mechanism

Catalysts are crucial for efficiently mediating the synthesis of this compound. They primarily function to facilitate the formation of the key 1,4-dicarbonyl intermediate from its precursor. A variety of catalysts have been employed, ranging from simple acids to metal-based compounds.

In the classic Clauson-Kaas reaction, Brønsted acids like acetic acid were initially used. beilstein-journals.org However, numerous modifications have introduced other catalysts to improve yields and reaction conditions. For instance, molecular iodine (I₂) has been effectively used as a catalyst, particularly in microwave-assisted, solvent-free syntheses. nih.gov In this method, iodine is believed to act as a mild Lewis acid, facilitating the cleavage of the C-O bonds in 2,5-dimethoxytetrahydrofuran to generate the dialdehyde intermediate necessary for condensation with the amine. nih.gov

| Reaction | Precursors | Catalyst | Key Intermediate | Product |

| Microwave-assisted Paal-Knorr | 2,5-dimethoxytetrahydrofuran, 4-Methoxyaniline | Iodine (I₂) | Succinaldehyde | This compound |

| Clauson-Kaas | 2,5-dialkoxytetrahydrofuran, 4-Methoxyaniline | Acid Catalyst (e.g., Acetic Acid, ZrOCl₂) | 1,4-Dicarbonyl Compound | This compound |

Synthesis of Functionalized this compound Derivatives

The core pyrrole structure can be further functionalized to introduce new chemical properties. A significant class of such derivatives is the pyrrole-2,5-diones, also known as maleimides.

Preparation of this compound-2,5-dione Derivatives

The synthesis of this compound-2,5-dione is a multi-step process that begins with the reaction between an amine and maleic anhydride (B1165640). This method is a general route for producing N-substituted maleimides. nih.gov

The synthesis commences with the reaction of maleic anhydride with 4-methoxyaniline (p-anisidine). nih.govresearchgate.net This reaction is a nucleophilic acyl substitution where the amino group of 4-methoxyaniline attacks one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring.

The initial reaction between maleic anhydride and an amine, such as 4-methoxyaniline, does not directly yield the cyclic imide. Instead, it forms an open-chain intermediate known as a maleamic acid. researchgate.netresearchgate.netjocpr.com In this specific case, the product is (Z)-4-((4-methoxyphenyl)amino)-4-oxobut-2-enoic acid. This intermediate contains both a carboxylic acid group and an amide group. The formation of this maleamic acid is a common and crucial step in the synthesis of maleimides. researchgate.net

The final step in the synthesis is the intramolecular cyclization of the maleamic acid intermediate to form the stable this compound-2,5-dione ring. This is a dehydration reaction that involves the removal of a molecule of water. researchgate.netresearchgate.net This cyclodehydration can be achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, or an acid catalyst like p-toluenesulfonic acid. researchgate.netresearchgate.net The process results in the formation of the five-membered dione (B5365651) ring characteristic of maleimides.

| Step | Reactants | Intermediate/Product | Reagents/Conditions |

| 1. Ring Opening | Maleic Anhydride, 4-Methoxyaniline | (Z)-4-((4-methoxyphenyl)amino)-4-oxobut-2-enoic acid (Maleamic Acid) | Typically in a solvent like DMF or dioxane |

| 2. Cyclodehydration | (Z)-4-((4-methoxyphenyl)amino)-4-oxobut-2-enoic acid | This compound-2,5-dione | Acetic anhydride and heat, or p-toluenesulfonic acid with azeotropic removal of water |

Synthesis of 1-((4-Methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones

The synthesis of 1-((4-Methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones serves as a key step in creating more complex heterocyclic structures. These compounds are valuable intermediates, particularly for their subsequent functionalization into triazoles.

Sonogashira Cross-Coupling Reactions

A series of alkynyl maleimides, specifically 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones, have been successfully prepared through a one-step cross-coupling reaction. researchgate.net This synthesis utilizes Sonogashira conditions, reacting a bromomaleimide with various terminal acetylenes. The reaction typically employs a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base such as triethylamine (B128534) (TEA). nih.gov This method has proven effective in affording the desired products in good to high yields, demonstrating its utility in forming carbon-carbon bonds between sp-hybridized carbon atoms of the alkyne and sp²-hybridized carbon atoms of the maleimide (B117702) ring. nih.gov

The reaction conditions involve mixing the acetylene (B1199291) and triethylamine in a solvent like tetrahydrofuran (THF), followed by the addition of the 5-bromo dihydropyrrolone, CuI, and the palladium catalyst. nih.gov The mixture is then heated to ensure the reaction proceeds to completion. nih.gov This approach highlights the robustness of the Sonogashira reaction for creating complex molecular architectures from readily available precursors.

Table 1: Examples of 1-((4-Methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones Synthesized via Sonogashira Coupling

| Product Name | Alkyne Reactant | Yield (%) | Physical State |

|---|---|---|---|

| 3-(Cyclopropylethynyl)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione | Ethynylcyclopropane | 83% | Gummy Solid |

| 1-(4-Methoxyphenyl)-3-((trimethylsilyl)ethynyl)-1H-pyrrole-2,5-dione | Ethynyltrimethylsilane | 60% | Gummy Solid |

| 1-(4-Methoxyphenyl)-3-(phenylethynyl)-1H-pyrrole-2,5-dione | Phenylacetylene | 80% | Gummy Solid |

Data sourced from Ali et al. (2016). researchgate.net

Subsequent Functionalization to Triazoles via Click Chemistry

The alkyne-substituted dihydropyrrolones synthesized via the Sonogashira coupling are versatile intermediates for further transformations. A key application is their conversion into corresponding 1,2,3-triazoles using a conventional click chemistry approach. researchgate.net This reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is known for its high efficiency, selectivity, and biocompatibility of the starting materials. nih.gov

The process involves reacting the terminal alkyne group on the this compound-2,5-dione derivative with an organic azide. This cycloaddition reaction leads to the formation of a stable, five-membered triazole ring. nih.gov The resulting 1-(4-methoxyphenyl)-3-(1-aryl-1H-1,2,3-triazol-4-yl)-1H-pyrrole-2,5-dione compounds combine the structural features of both the pyrrole-2,5-dione and the triazole, creating molecules with potential for diverse applications. For example, reacting an alkynyl maleimide with 1-azido-2-nitrobenzene yielded the corresponding 1,2,3-triazole derivative in a 52% yield.

Preparation of this compound-2-carbaldehyde

The formylation of pyrroles is a fundamental transformation in heterocyclic chemistry, providing key intermediates for the synthesis of more complex molecules. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings, such as pyrrole. mdpi.comorgsyn.org

This reaction involves the use of a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). orgsyn.org For the synthesis of this compound-2-carbaldehyde, the substrate, this compound, is treated with the pre-formed Vilsmeier reagent. The reaction proceeds through an electrophilic substitution mechanism where the iminium cation of the Vilsmeier reagent attacks the electron-rich C2 position of the pyrrole ring. Subsequent hydrolysis of the resulting intermediate yields the desired aldehyde. The reaction is typically performed at low temperatures initially, followed by heating to complete the reaction. orgsyn.org

Synthesis of Substituted Pyrrole-3-carbaldehydes

A facile, one-pot sequential multicomponent reaction has been developed for the synthesis of various substituted this compound-3-carbaldehydes. rsc.org This method involves the reaction between in situ generated aldimines and succinaldehyde. The process is efficient and leads to the formation of highly functionalized pyrroles. rsc.org

In this synthetic approach, an aromatic aldehyde reacts with p-anisidine (B42471) to form an aldimine intermediate. This is followed by the addition of succinaldehyde, which undergoes a cyclization and dehydration sequence to yield the final pyrrole-3-carbaldehyde product. rsc.org This methodology allows for the introduction of a wide range of substituents at the C2 position of the pyrrole ring, depending on the initial aromatic aldehyde used. rsc.org

Table 2: Examples of Substituted this compound-3-carbaldehydes

| Product Name | C2-Substituent | Yield (%) | Physical State |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 2-Nitrophenyl | 72% | Reddish Pasty Liquid |

| 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 4-Nitrophenyl | 80% | Pale Yellow Solid |

| 1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde | Phenyl | 50% | Yellow Pasty Liquid |

| 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Pyridin-3-yl | 70% | Red Oily Liquid |

Data sourced from Kumar et al. (2018). rsc.org

Synthetic Routes to Poly[this compound]

The synthesis of polypyrroles is a significant area of research in materials science due to their conductive properties. Poly[this compound] can be synthesized through the polymerization of the corresponding monomer, this compound. The primary methods for achieving this are chemical and electrochemical polymerization.

In chemical oxidative polymerization, the monomer is treated with an oxidizing agent such as iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in a suitable solvent. The oxidant initiates the polymerization by oxidizing the monomer to a radical cation, which then couples with other radical cations or neutral monomers to form the polymer chain.

Electrochemical polymerization is another widely used technique. This method involves the anodic oxidation of the this compound monomer in an electrolyte solution. By applying a potential to a working electrode, the monomer is oxidized, and the resulting polymer film deposits onto the electrode surface. This technique offers excellent control over the thickness, morphology, and properties of the resulting polymer film.

Synthesis of Pyrrolidine (B122466) and Benzimidazole (B57391) Derivatives Containing Methoxyphenyl and Pyrrole Moieties

The integration of the this compound scaffold into other heterocyclic systems, such as pyrrolidines and benzimidazoles, can lead to novel compounds with interesting chemical and biological properties.

For the synthesis of benzimidazole derivatives, a common route involves the condensation of a pyrrole-containing aniline (B41778) with an ortho-phenylenediamine derivative. For instance, 2-(4-(1H-pyrrol-1-yl)phenyl)-1H-benzo[d]imidazole derivatives can be prepared by refluxing a substituted-(1H-benzo(d)imidazol-2-yl)aniline with 2,5-dimethoxytetrahydrofuran in glacial acetic acid. This reaction, known as the Paal-Knorr pyrrole synthesis, effectively constructs the pyrrole ring onto the pre-existing benzimidazole-aniline structure.

The synthesis of pyrrolidine derivatives can be achieved through various methods, including the catalytic reduction of the corresponding pyrrole ring. Hydrogenation of the pyrrole double bonds using catalysts like platinum oxide or rhodium on alumina (B75360) can yield the saturated pyrrolidine ring. Additionally, cycloaddition reactions involving the pyrrole ring can also lead to the formation of pyrrolidine-fused systems, expanding the structural diversity of compounds derived from this compound.

Advanced Spectroscopic and Electrochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it reveals the connectivity and chemical environment of atoms within the molecule.

The ¹H NMR spectrum of 1-(4-Methoxyphenyl)-1H-pyrrole provides distinct signals corresponding to the protons on the pyrrole (B145914) ring, the methoxy (B1213986) group, and the phenyl ring. Analysis of the chemical shifts (δ) and spin-spin coupling patterns allows for the unambiguous assignment of each proton.

The protons of the pyrrole ring appear as two distinct triplets. The protons at the C2 and C5 positions (H-2/H-5) are chemically equivalent and typically resonate at approximately 7.05 ppm. Similarly, the protons at the C3 and C4 positions (H-3/H-4) are equivalent and appear at around 6.25 ppm. The triplet multiplicity arises from the coupling of each proton to the two adjacent protons on the ring.

The aromatic protons of the 4-methoxyphenyl (B3050149) group appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The two protons adjacent to the pyrrole ring (H-2'/H-6') resonate at approximately 7.28 ppm, while the two protons adjacent to the methoxy group (H-3'/H-5') are found at about 6.95 ppm. The methoxy group itself gives rise to a sharp singlet at approximately 3.80 ppm, integrating to three protons. researchgate.net

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2, H-5 (Pyrrole) | ~7.05 | Triplet |

| H-3, H-4 (Pyrrole) | ~6.25 | Triplet |

| H-2', H-6' (Phenyl) | ~7.28 | Doublet |

| H-3', H-5' (Phenyl) | ~6.95 | Doublet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are observed for the pyrrole, phenyl, and methoxy carbons. researchgate.net

The carbon atoms of the pyrrole ring at the C2 and C5 positions typically appear at a chemical shift of around 119.0 ppm, while the carbons at the C3 and C4 positions resonate at approximately 109.5 ppm. In the phenyl ring, the carbon attached to the nitrogen (C-1') is found at about 134.0 ppm, and the carbon bearing the methoxy group (C-4') resonates significantly downfield at approximately 158.0 ppm due to the deshielding effect of the oxygen atom. The remaining phenyl carbons (C-2'/C-6' and C-3'/C-5') appear at around 121.5 ppm and 114.5 ppm, respectively. The methoxy carbon (-OCH₃) gives a characteristic signal at about 55.8 ppm. researchgate.net

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-5 (Pyrrole) | ~119.0 |

| C-3, C-4 (Pyrrole) | ~109.5 |

| C-1' (Phenyl) | ~134.0 |

| C-2', C-6' (Phenyl) | ~121.5 |

| C-3', C-5' (Phenyl) | ~114.5 |

| C-4' (Phenyl) | ~158.0 |

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming the assignments made in 1D NMR spectra by revealing proton-proton coupling relationships. In a COSY spectrum of this compound, cross-peaks would appear between signals of protons that are spin-coupled.

Specifically, the following correlations would be expected:

A cross-peak between the signals for the H-2/H-5 protons (~7.05 ppm) and the H-3/H-4 protons (~6.25 ppm) of the pyrrole ring, confirming their adjacent positions.

A cross-peak between the signals for the H-2'/H-6' protons (~7.28 ppm) and the H-3'/H-5' protons (~6.95 ppm) of the phenyl ring, confirming their ortho-relationship.

The absence of cross-peaks between the pyrrole protons, the phenyl protons, and the methoxy singlet would confirm that these three groups are distinct spin systems, connected by atoms with no protons (the nitrogen and C-1' carbon).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₁H₁₁NO. The theoretical monoisotopic mass for this formula is 173.084064 Da. chemspider.com An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, thus confirming the elemental composition and distinguishing it from other potential compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for separating volatile compounds from a mixture and identifying them. In the context of synthesizing this compound, GC-MS would be used to assess the purity of the final product and to identify any byproducts or unreacted starting materials. The compound would exhibit a characteristic retention time under specific GC conditions, and the mass spectrometer would provide a mass spectrum corresponding to its molecular weight (173.215 g/mol average mass), further confirming its identity. chemspider.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule. By analyzing the absorption of infrared radiation, a distinct vibrational fingerprint of the compound can be obtained.

The IR spectrum of this compound is defined by the vibrational modes of its two key structural components: the pyrrole ring and the 4-methoxyphenyl group. The principal vibrations include C-H, C=C, C-N, and C-O stretching and bending modes.

Aromatic C-H stretching vibrations from both the phenyl and pyrrole rings are typically observed at wavenumbers just above 3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic rings give rise to characteristic bands in the 1600-1400 cm⁻¹ region. The C-N stretching vibrations associated with the pyrrole ring are also found in the fingerprint region of the spectrum. The presence of the methoxy group introduces a strong C-O stretching band, typically around 1250 cm⁻¹, and C-H stretching vibrations from the methyl group below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H (Phenyl & Pyrrole) | Stretching | 3100 - 3000 |

| Alkyl C-H (Methoxy) | Stretching | 2950 - 2850 |

| Aromatic C=C (Phenyl & Pyrrole) | Stretching | 1600 - 1400 |

| Aryl Ether C-O-C | Asymmetric Stretching | ~1250 |

| Pyrrole Ring | N-C Stretching | ~1170 |

| Pyrrole Ring | =C-H in-plane bending | ~1040 |

| Pyrrole Ring | =C-H out-of-plane vibration | ~890 |

When this compound is electropolymerized to form a film, Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) is an invaluable tool for characterizing the resulting polymer. This surface-sensitive technique allows for the analysis of the polymer film directly on the electrode substrate without extensive sample preparation. FTIR-ATR is used to confirm the successful polymerization by identifying the characteristic vibrational bands of the polymer structure and ensuring the retention of the monomer's core functional groups in the polymer backbone. The technique is crucial for assessing the structural integrity and purity of the deposited Poly(this compound) film.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground state to a higher energy excited state. For conjugated molecules like this compound, this technique provides key information about its electronic structure.

The UV-Vis spectrum of a compound is characterized by its wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) at that wavelength. The molar extinction coefficient is a measure of how strongly the molecule absorbs light at that specific wavelength. While specific experimental values for this compound are not detailed in the available literature, related conjugated systems exhibit strong absorption in the UV region. The absorption is primarily due to π → π* electronic transitions within the conjugated system.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available |

The electronic properties of this compound are directly related to its conjugated π-electron system, which extends across both the pyrrole and the 4-methoxyphenyl rings. The absorption of UV radiation corresponds to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy of this HOMO-LUMO gap determines the λmax of absorption.

The presence of the electron-donating methoxy (-OCH₃) group on the phenyl ring influences the electronic properties of the entire molecule. This group increases the electron density of the conjugated system, which typically raises the energy of the HOMO. This, in turn, reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to a longer wavelength) of the absorption maximum compared to an unsubstituted phenylpyrrole. The extent of this conjugation and the effect of the substituent are thus directly observable through UV-Vis spectroscopy.

Electrochemical Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for studying the redox properties of this compound and its ability to form a conductive polymer. These analyses reveal the potentials at which the molecule is oxidized and reduced.

The electrochemical polymerization of this compound on an electrode surface, such as a carbon fiber microelectrode, can be initiated by applying an anodic potential. The monomer undergoes oxidation to form radical cations, which then couple to form a polymer film on the electrode surface. Studies have shown that the resulting Poly(this compound) film is electroactive, meaning it can be reversibly oxidized and reduced.

Cyclic voltammetry of the polymer film in a monomer-free electrolyte solution shows a well-defined redox system. The oxidation potential for the polymer film is observed in the range of 0.75 to 0.85 V. The linear relationship often observed between the peak current and the scan rate in CV experiments indicates that the electroactive polymer film is stably adsorbed onto the electrode surface. This electrochemical behavior is fundamental to the application of Poly(this compound) in electronic devices and sensors.

| Species | Technique | Parameter | Observed Potential (V) | Notes |

|---|---|---|---|---|

| Poly(this compound) Film | Cyclic Voltammetry | Oxidation Potential | 0.75 - 0.85 | Measured in monomer-free electrolyte solution. |

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic voltammetry is a powerful technique to investigate the redox behavior of electroactive species. In the case of this compound, CV is instrumental in understanding its electropolymerization and the subsequent redox activity of the resulting polymer film.

The electropolymerization of this compound on an electrode surface, such as platinum, is typically carried out in a suitable solvent-electrolyte system, like acetonitrile (B52724) containing a supporting electrolyte. During the anodic scan of the cyclic voltammogram, an oxidation peak is observed, corresponding to the formation of radical cations from the monomer molecules. These radical cations then couple to form dimers and subsequently longer polymer chains, which deposit onto the electrode surface as a conductive film.

Once the poly(this compound) film is formed, its redox behavior can be studied by cycling the potential in a monomer-free electrolyte solution. The cyclic voltammogram of the polymer film typically exhibits a well-defined pair of anodic and cathodic peaks, which correspond to the p-doping (oxidation) and p-undoping (reduction) of the polymer backbone, respectively.

For poly(this compound), the anodic peak, representing the oxidation of the polymer, is observed at approximately 0.72 V versus a Saturated Calomel Electrode (SCE). tubitak.gov.tr The corresponding cathodic peak, representing the reduction of the oxidized polymer, appears at about 0.58 V/SCE. tubitak.gov.tr The well-defined nature of these peaks indicates that the doping and undoping processes are reversible and occur within a well-organized polymer structure. tubitak.gov.tr

The scan rate during the cyclic voltammetry experiment has a significant influence on the observed redox behavior. Studies have shown that with increasing scan rate, both the anodic and cathodic peak currents of poly(this compound) increase. A linear relationship between the peak currents and the scan rate is indicative of a surface-confined redox process, where the electroactive species are adsorbed or immobilized on the electrode surface. researchgate.net

Table 1: Redox Potentials of Poly(this compound)

| Redox Process | Anodic Peak Potential (Epa) vs. SCE | Cathodic Peak Potential (Epc) vs. SCE |

| p-doping/p-undoping | ~0.72 V | ~0.58 V |

Note: Potentials are approximate and can vary depending on experimental conditions such as solvent, electrolyte, and electrode material.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the electrochemical processes occurring at the electrode-electrolyte interface. For electrodes modified with poly(this compound), EIS is employed to investigate charge transfer, ion diffusion, and capacitive behavior.

Investigation of Charge Transfer and Ion Diffusion

The impedance spectra of poly(this compound) modified electrodes are often analyzed using Nyquist plots, which represent the imaginary part of the impedance versus the real part. A typical Nyquist plot for such a system may exhibit a semicircle at high frequencies and a straight line at low frequencies.

The semicircle at high frequencies is associated with the charge transfer resistance (Rct) at the polymer/electrolyte interface and the double-layer capacitance (Cdl). The diameter of this semicircle corresponds to the charge transfer resistance. A smaller Rct value indicates faster charge transfer kinetics.

The straight line at low frequencies is characteristic of a diffusion-controlled process, often referred to as Warburg impedance. This indicates that the movement of ions within the polymer film to compensate for the charge change during the redox process is a limiting factor. The diffusion of counter-ions from the electrolyte into and out of the polymer matrix is essential for maintaining charge neutrality during the doping and undoping cycles.

Capacitive Behavior of Modified Electrodes

Electrodes modified with conducting polymers like poly(this compound) can exhibit significant capacitive behavior, making them potential materials for supercapacitors. The capacitance arises from both the electrical double-layer capacitance at the large surface area of the polymer film and the pseudocapacitance associated with the faradaic redox reactions of the polymer.

EIS is a valuable tool for characterizing this capacitive behavior. In the Nyquist plot, a more vertical line at low frequencies is indicative of a more ideal capacitive behavior. researchgate.net The specific capacitance of the modified electrode can be calculated from the low-frequency impedance data. Studies on poly(this compound) coated on carbon fiber microelectrodes have recognized their capacitive properties through electrochemical impedance measurements. researchgate.net

Table 2: Capacitive Properties of Poly(this compound) Modified Electrodes

| Parameter | Description | Typical Behavior |

| Nyquist Plot Feature | Vertical line at low frequencies | Indicates capacitive behavior |

| Specific Capacitance | A measure of charge storage capacity | Can be calculated from EIS data |

Note: Actual capacitance values depend on factors such as film thickness, morphology, and the electrolyte used.

Equivalent Circuit Modeling of Electrochemical Interfaces

To quantitatively analyze the impedance data, an equivalent electrical circuit (EEC) model is often used to fit the experimental data. The Randles circuit is a common model used for electrochemical systems. wikipedia.org It consists of the electrolyte resistance (Rs) in series with a parallel combination of the double-layer capacitance (Cdl) and the faradaic impedance. The faradaic impedance itself includes the charge transfer resistance (Rct) and the Warburg impedance (Zw), which represents the diffusion of electroactive species. wikipedia.org

For a poly(this compound) modified electrode, the equivalent circuit can be more complex, potentially including elements that account for the porosity of the polymer film and the resistance of the polymer itself. Fitting the experimental impedance data to an appropriate EEC allows for the determination of the values of these components, providing quantitative insights into the different processes occurring at the electrode interface.

Influence of Substituents on Electrochemical Properties

The introduction of substituents onto the N-phenyl ring of 1-phenylpyrrole (B1663985) can significantly influence the electrochemical properties of the resulting monomer and polymer. The methoxy group (-OCH3) in the para position of the phenyl ring in this compound is an electron-donating group.

This electron-donating nature of the methoxy group increases the electron density on the pyrrole ring, which generally makes the monomer easier to oxidize. Consequently, the oxidation potential of this compound is expected to be lower than that of the unsubstituted 1-phenylpyrrole.

The electrochemical properties of the resulting polymer are also affected. The presence of the electron-donating methoxy group can lead to a polymer with a lower oxidation potential and potentially higher conductivity in its doped state compared to unsubstituted polyphenylpyrrole. The change in the oxidation and reduction peak potentials of poly(p-substituted N-phenylpyrroles) can be attributed to the differing electron-donating effects of the substituents. tubitak.gov.tr For instance, the anodic peak potential for poly(this compound) is found at approximately 0.72 V, which is influenced by the electron-donating character of the methoxy group. tubitak.gov.tr

Table 3: Effect of Substituents on the Electrochemical Properties of 1-Phenylpyrrole Derivatives

| Substituent (at para-position) | Electronic Nature | Expected Effect on Oxidation Potential of Monomer | Expected Effect on Oxidation Potential of Polymer |

| -H (Unsubstituted) | Neutral | Reference | Reference |

| -OCH3 (Methoxy) | Electron-donating | Lower | Lower |

| -NO2 (Nitro) | Electron-withdrawing | Higher | Higher |

Note: This table presents general trends. Actual values can be influenced by various experimental factors.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure of many-body systems. It is employed to determine various molecular properties of 1-(4-Methoxyphenyl)-1H-pyrrole by calculating its electron density.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For N-arylpyrroles, the key structural parameter is the dihedral angle between the pyrrole (B145914) and the phenyl rings, which influences the degree of π-conjugation between the two aromatic systems researchgate.net. In the case of 1-phenylpyrrole (B1663985), the planar conformation is not the most stable due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrrole ring researchgate.net. The introduction of a methoxy (B1213986) group at the para-position, as in this compound, is not expected to significantly alter this torsional angle compared to the unsubstituted 1-phenylpyrrole.

| Bond | Calculated Bond Length (Å) |

|---|---|

| C=O | 1.261 |

| C=C (olefinic) | 1.351 |

| C-C (phenyl) | ~1.4 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron schrodinger.comnih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and kinetic stability nih.govirjweb.com.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO schrodinger.com. For π-conjugated systems like this compound, the electronic transitions are typically π → π* transitions, where an electron is promoted from a bonding π orbital to an antibonding π* orbital researchgate.net. The energy of this transition is related to the HOMO-LUMO gap. DFT calculations are widely used to compute the energies of these frontier orbitals researchgate.netresearchgate.net. The electron-donating methoxy group is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted 1-phenylpyrrole and influencing the wavelength of light absorbed during electronic transitions.

| Parameter | Significance |

|---|---|

| HOMO Energy | Correlates with the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Correlates with the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors on the electron density surface to represent the electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show a region of negative potential around the oxygen atom of the methoxy group and distributed across the π-system of the pyrrole ring, making these sites favorable for interaction with electrophiles. The hydrogen atoms, particularly those on the aromatic rings, would exhibit a positive potential.

Time-Dependent DFT (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for studying the excited states of molecules and predicting their photophysical properties, such as UV-visible absorption spectra ijcce.ac.irrsc.org. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax) and the intensity of the absorption, which is related to the oscillator strength (f) eurjchem.comnih.gov.

For a molecule like this compound, the main electronic transition in the UV-visible region would be the HOMO → LUMO transition. TD-DFT calculations can elucidate the nature of this transition, confirming its π → π* character. The results from TD-DFT studies on related N-arylpyrrole systems can be used to anticipate the spectral properties. The electron-donating methoxy group is expected to cause a bathochromic (red) shift in the absorption spectrum compared to 1-phenylpyrrole, meaning it will absorb light at a longer wavelength.

Computational Thermochemistry

Computational thermochemistry involves the calculation of thermodynamic properties of molecules, such as their enthalpy of formation. These calculations are vital for understanding the stability of molecules and the energetics of chemical reactions.

The standard molar enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states nih.govlibretexts.org. This value is a fundamental measure of a molecule's thermodynamic stability. It can be calculated computationally using various methods, often involving the calculation of the total atomization energy. This is then combined with the known experimental enthalpies of formation of the constituent atoms in the gas phase to derive the molecule's enthalpy of formation libretexts.orgnih.gov.

While a specific calculated value for the standard molar enthalpy of formation of this compound is not available in the reviewed literature, computational methods provide a reliable pathway to estimate this important thermodynamic quantity. For related compounds like phenylaminyl radicals, such calculations have been performed to understand reaction mechanisms and energetics bohrium.com.

Composite Quantum Chemical Methods (e.g., G3(MP2)//B3LYP)

Composite quantum chemical methods are high-accuracy computational techniques that combine the results of several different calculations to achieve a more reliable and precise prediction of a molecule's thermochemical properties. The G3(MP2)//B3LYP method is a prominent example of such an approach. This method involves a multi-step process where the geometry of the molecule is first optimized using the B3LYP functional, a popular density functional theory (DFT) method, with a specific basis set. Following the geometry optimization, a series of single-point energy calculations are performed using more computationally expensive methods, such as Møller-Plesset perturbation theory (MP2), and larger basis sets. These energy calculations are then combined in a specific, predefined way to extrapolate to a high level of accuracy, providing reliable predictions of properties like enthalpies of formation.

In a study on related pyrrole derivatives, 2,5-dimethyl-1-phenylpyrrole (B1583750) and 2,5-dimethyl-1-(4-nitrophenyl)pyrrole, the G3(MP2)//B3LYP method was employed to calculate their gas-phase enthalpies of formation. nih.gov This approach is particularly valuable for molecules where experimental data may be difficult or impossible to obtain. The method's strength lies in its ability to balance computational cost with high accuracy, making it a powerful tool in computational chemistry. nih.gov The calculated values are then often used to benchmark against or supplement experimental findings.

Comparison of Theoretical and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This comparison is essential to assess the accuracy and reliability of the computational methods used. In the case of the G3(MP2)//B3LYP method, the calculated gas-phase enthalpies of formation for 2,5-dimethyl-1-phenylpyrrole and 2,5-dimethyl-1-(4-nitrophenyl)pyrrole were found to be in excellent agreement with the experimental data obtained from combustion calorimetry and effusion techniques. nih.gov

This strong correlation between the theoretical and experimental results lends confidence to the computational model. For instance, the study on the aforementioned pyrrole derivatives demonstrated that the computationally derived enthalpies of formation closely matched the experimentally determined values, validating the G3(MP2)//B3LYP method for this class of compounds. nih.gov Such validation is crucial as it suggests that the same computational approach could be applied to other similar molecules, such as this compound, to predict their properties with a high degree of confidence. This synergy between theoretical calculations and experimental measurements is a cornerstone of modern chemical research, enabling a deeper understanding of molecular properties and behavior. nih.govmdpi.com

Below is a table comparing the experimental and theoretical gas-phase enthalpies of formation for the related pyrrole derivatives.

| Compound | Experimental Gas-Phase Enthalpy of Formation (kJ/mol) | Theoretical Gas-Phase Enthalpy of Formation (G3(MP2)//B3LYP) (kJ/mol) |

| 2,5-dimethyl-1-phenylpyrrole | Value not explicitly stated in snippet | In excellent agreement with experimental data nih.gov |

| 2,5-dimethyl-1-(4-nitrophenyl)pyrrole | Value not explicitly stated in snippet | In excellent agreement with experimental data nih.gov |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. By understanding these interactions, researchers can design more potent and selective drugs. The process involves sampling a large number of possible conformations of the ligand in the binding site of the protein and scoring them based on a scoring function that estimates the binding energy.

Prediction of Binding Affinity with Biological Targets

Molecular docking simulations are instrumental in predicting the binding affinity of a compound with a specific biological target, which is often a key indicator of its potential therapeutic efficacy. For instance, various pyrrole derivatives have been the subject of molecular docking studies to evaluate their potential as inhibitors for a range of biological targets.

In the context of cancer research, derivatives of 1H-pyrrole have been investigated as potential inhibitors of EGFR (epidermal growth factor receptor) and CDK2 (cyclin-dependent kinase 2), which are crucial targets in cancer therapy. nih.govresearchgate.net Molecular docking studies of these derivatives have helped in identifying the key interactions within the ATP binding site of these kinases, providing insights for the design of more potent inhibitors. researchgate.net For example, a study on new fused 1H-pyrroles showed that some compounds exhibited significant anticancer activity, and molecular docking helped to rationalize their activity by showing favorable interactions with the active sites of EGFR and CDK2. nih.govresearchgate.net

Similarly, other pyrrole derivatives have been studied for their binding affinity to different breast cancer targets such as HER2 and ERα. bioinformation.netnih.gov For example, a synthetic pyrrole derivative, SR9009, showed a high binding affinity towards the HER2 protein in molecular docking simulations, suggesting its potential as an anti-breast cancer agent. nih.gov The binding energy for the HER2 + SR9009 complex was found to be -158.436 +/- 11.495 kJ/mol, which was greater than that of a known HER2 inhibitor, Trastuzumab. nih.gov

Furthermore, computational studies on 4,5-diphenyl-1H-pyrrole-3-carboxylic acid derivatives have been conducted to assess their potential as inhibitors of B-cell lymphoma-extra large (Bcl-xL), an important anti-apoptotic protein. researchgate.net These studies utilize molecular docking to understand the structure-activity relationships and to guide the development of new Bcl-xL inhibitors. researchgate.net

The table below summarizes the binding affinities of some pyrrole derivatives with their respective biological targets, as predicted by molecular docking simulations.

| Pyrrole Derivative | Biological Target | Predicted Binding Affinity/Energy |

| Fused 1H-pyrrole derivatives | EGFR and CDK2 cyclin A1 | Good binding affinity nih.govresearchgate.net |

| SR9009 (a pyrrole derivative) | HER2 | -158.436 +/- 11.495 kJ/mol nih.gov |

| SR9009 (a pyrrole derivative) | REV-ERBα | -7.7 kcal/mole bioinformation.net |

| 4,5-diphenyl-1H-pyrrole-3-carboxylic acid derivatives | Bcl-xL | Information on binding affinity not explicitly stated in snippet researchgate.net |

Biological Activity and Medicinal Chemistry Applications

Antimicrobial Properties

The N-arylpyrrole scaffold is a key feature in a variety of compounds exhibiting antimicrobial effects. The nature and substitution on the N-aryl ring can significantly influence the spectrum and potency of this activity.

The antibacterial potential of these compounds is often linked to their ability to penetrate bacterial cell membranes and interfere with essential cellular processes. mdpi.com The substitution on the phenyl ring is a critical determinant of this activity, with both electron-donating and electron-withdrawing groups influencing the compound's efficacy.

Table 1: Antibacterial Activity of Selected N-Arylpyrrole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-Arylpyrrole Derivative Vb | MRSA | 4 | jmcs.org.mx |

| N-Arylpyrrole Derivative Vc | MRSA | 4 | jmcs.org.mx |

| N-Arylpyrrole Derivative Ve | MRSA | 4 | jmcs.org.mx |

| N-Arylpyrrole Derivative Vc | E. coli | - | jmcs.org.mx |

| N-Arylpyrrole Derivative Vc | K. pneumoniae | - | jmcs.org.mx |

| N-Arylpyrrole Derivative Vc | A. baumannii | - | jmcs.org.mx |

| Pyrrole (B145914) Derivative 3d | E. coli | Equip. to Ciprofloxacin | researchgate.net |

| Pyrrole Derivative 3d | S. aureus | Equip. to Ciprofloxacin | researchgate.net |

Note: '-' indicates that the study mentioned activity but did not provide a specific MIC value in the abstract. 'Equip. to Ciprofloxacin' indicates equipotent activity compared to the standard at a concentration of 100 µg/mL.

The antifungal potential of phenylpyrrole derivatives has also been an area of active research. Phenylpyrroles are a known class of fungicides used in agriculture. nih.govresearchgate.net Studies on various phenylpyrrole-substituted compounds have revealed their ability to inhibit the growth of pathogenic fungi. For example, a series of phenylpyrrole-substituted tetramic acids displayed noteworthy in vitro activity against phytopathogenic fungi such as Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani. mdpi.com

Furthermore, research on other new pyrrole derivatives has shown significant antifungal activity against Aspergillus niger and Candida albicans. researchgate.net In one study, a derivative containing a 4-hydroxyphenyl ring was found to be highly active against C. albicans, suggesting that the nature of the substituent on the phenyl ring is crucial for antifungal efficacy. jmcs.org.mxresearchgate.net This highlights the potential for the 4-methoxyphenyl (B3050149) group in the title compound to contribute to antifungal properties.

Table 2: Antifungal Activity of Selected Pyrrole Derivatives

| Compound/Derivative | Fungal Strain | Inhibition/Activity | Reference |

|---|---|---|---|

| Phenylpyrrole-substituted tetramic acids | Fusarium graminearum | Good inhibitory activity | mdpi.com |

| Phenylpyrrole-substituted tetramic acids | Botrytis cinerea | Good inhibitory activity | mdpi.com |

| Phenylpyrrole-substituted tetramic acids | Rhizoctonia solani | Good inhibitory activity | mdpi.com |

| Pyrrole Derivative 3c | Candida albicans | Highly active vs. Clotrimazole | researchgate.net |

| Pyrrole Derivative | Aspergillus niger | Active | researchgate.net |

Note: 'Good inhibitory activity' and 'Highly active' are qualitative descriptions from the source abstracts.

Anticancer Activity

The pyrrole scaffold is a constituent of numerous compounds with demonstrated anticancer properties. researchgate.net The mechanism of action often involves the induction of programmed cell death (apoptosis) in cancer cells and the inhibition of key signaling pathways that promote tumor growth and survival.

Several studies have highlighted the ability of pyrrole derivatives to induce apoptosis in various cancer cell lines. For instance, certain 4-propargyl-substituted 1H-pyrroles have been shown to trigger apoptosis in breast cancer cells. nih.gov Another study on pyrrole-tethered bisbenzoxazole derivatives identified compounds that are potent inducers of early-stage apoptosis in MCF-7 human breast cancer cells. nih.gov The apoptotic effect of these compounds suggests their potential as effective anticancer therapeutics. nih.gov

While direct evidence for 1-(4-Methoxyphenyl)-1H-pyrrole is lacking, the consistent pro-apoptotic activity observed in structurally related compounds suggests that it may also possess the ability to trigger programmed cell death in malignant cells. The evaluation of its cytotoxic effects on various cancer cell lines would be a crucial step in validating this potential. nih.gov

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key regulators of signaling pathways that are often dysregulated in cancer, making them important therapeutic targets. nih.govnih.gov There is evidence to suggest that pyrrole-containing structures can act as inhibitors of these receptor tyrosine kinases.

Although specific inhibitory data for this compound against EGFR and VEGFR is not available, the broader class of pyrrole derivatives has been investigated for this activity. For example, pyrrolo[2,3-d]pyrimidines have been reviewed as EGFR and VEGFR kinase inhibitors. nih.gov The inhibition of these receptors can block downstream signaling cascades that are crucial for cell proliferation and angiogenesis, two hallmarks of cancer. nih.govnih.gov The combination of anti-EGFR and anti-VEGF therapies is considered an effective approach in cancer treatment. nih.gov

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction, and their aberrant activity is frequently implicated in cancer. Consequently, protein kinase inhibitors have emerged as a major class of anticancer drugs. bioworld.com The pyrrole nucleus is a common scaffold in the design of protein kinase inhibitors. cancertreatmentjournal.com

Based on a thorough review of the available scientific literature, there is insufficient specific data on the chemical compound This compound to provide a detailed article on its biological and medicinal chemistry applications as requested in the provided outline.

The specific research findings concerning the modulation of inflammatory pathways, inhibition of Cyclooxygenase (COX) activity, impact on Prostaglandin E2 (PGE2) production, mitigation of 6-OHDA induced neurotoxicity, and antioxidant mechanisms are not available for this particular compound.

While the broader class of pyrrole derivatives has been investigated for various biological activities, including anti-inflammatory and neuroprotective effects, this information pertains to more complex molecules that contain the this compound moiety as a substructure, not the parent compound itself. Extrapolating these findings would be scientifically inaccurate.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy at this time. Further research directly investigating this compound is needed to elucidate its specific biological activities.

Drug Development and Pharmacological Applications of this compound

The chemical scaffold this compound and its derivatives are subjects of significant interest in medicinal chemistry due to their diverse biological activities. This section explores their role in drug development, focusing on bioavailability, therapeutic applications, potential for novel compound synthesis, enzyme and receptor interactions, and effects on platelet aggregation.

Enhancement of Bioavailability and Efficacy

While specific studies on the bioavailability and efficacy enhancement of the parent compound, this compound, are not extensively documented in publicly available research, the broader class of pyrrole derivatives has been the focus of strategies to improve these pharmacokinetic and pharmacodynamic properties. General methodologies applied to enhance the bioavailability of poorly soluble compounds, a common characteristic of aromatic heterocycles, include the development of novel formulations and delivery systems. For instance, a cinnamic-pyrrole hybrid has been noted for its potential oral bioavailability based on in silico predictions according to Lipinski's rule of five. mdpi.com Such computational tools are often employed in the early stages of drug development to predict the pharmacokinetic profiles of new chemical entities.

Furthermore, research into derivatives aims to improve therapeutic efficacy. For example, studies on various substituted pyrrole compounds have shown that modifications to the core structure can lead to enhanced biological activity, such as anticancer and anti-inflammatory effects. researchgate.netnih.gov The efficacy of these novel derivatives is often evaluated through in vitro and in vivo models to establish structure-activity relationships, which guide further optimization of the lead compounds.

Exploration as Therapeutic Agents

The this compound scaffold is a component of various derivatives that have been investigated for a range of therapeutic applications, including anticancer and anti-inflammatory activities.

Anti-inflammatory Activity: A notable derivative, 4-amino-5-cyano-3,6-diphenyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, has demonstrated significant anti-inflammatory properties. nih.gov In preclinical studies, this compound was shown to reduce inflammation, with its efficacy being comparable to established anti-inflammatory drugs. The pyrrole ring is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs), and this research extends the potential of this structural class. nih.gov

Anticancer Activity: The anticancer potential of derivatives containing the methoxyphenyl-pyrrole moiety has also been a key area of investigation. A series of 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives have been synthesized and evaluated for their activity against various cancer cell lines. researchgate.net Several of these compounds exhibited potent anticancer activity with high selectivity, showing minimal toxicity to normal cells. researchgate.net For instance, [4-(4-methylthio phenyl)-1H-pyrrol-3-yl] (4-methoxy phenyl) methanone (B1245722) was identified as a compound that could influence the cell cycle of cancer cells. researchgate.net Another study highlighted that new 3-substituted 4-(4-methyloxy phenyl)-1H-pyrrole derivatives showed promising anticancer activity against the MG-63 cell line. researchgate.net

These findings underscore the versatility of the this compound core in the development of new therapeutic agents for various diseases.

Potential for Developing Novel Bioactive Compounds

The this compound structure serves as a valuable scaffold for the synthesis of novel bioactive compounds. Its chemical properties allow for modifications at various positions on the pyrrole ring and the phenyl group, leading to a diverse library of new molecules with potentially enhanced or novel biological activities.

The development of anticancer agents provides a strong example of this potential. Starting from a this compound core, researchers have synthesized tetrasubstituted pyrrole derivatives that have shown significant toxicity against human epithelial melanoma cells. mdpi.com These efforts highlight how the core structure can be systematically modified to optimize biological activity.

Furthermore, the synthesis of fused heterocyclic systems incorporating the this compound moiety has led to the discovery of compounds with anti-inflammatory properties. nih.gov The ability to create these more complex molecules from a simpler starting block demonstrates the utility of this compound as a foundational element in medicinal chemistry. The exploration of this scaffold continues to yield new compounds with a range of biological activities, indicating a promising future for its application in drug discovery.

Interaction with Enzymes and Receptors

The biological activity of this compound derivatives is often mediated through their interaction with specific enzymes and receptors. Key targets include cyclooxygenases (COX) and various kinases, which are crucial in inflammation and cancer pathways.

Cyclooxygenase (COX) Inhibition: Pyrrole derivatives are well-known for their anti-inflammatory effects, which are often attributed to the inhibition of COX enzymes. nih.gov Docking studies of some pyrrole derivatives have revealed specific interactions within the COX-2 binding site. For instance, a derivative containing a p-methoxyphenyl group has been shown to form hydrogen bonds with serine and tyrosine residues (specifically Ser 119 and Tyr 115) in the enzyme's active site. mdpi.com This interaction is crucial for the inhibitory activity of the compound. Both selective and non-selective COX inhibitors often feature a pyrrole core. nih.gov